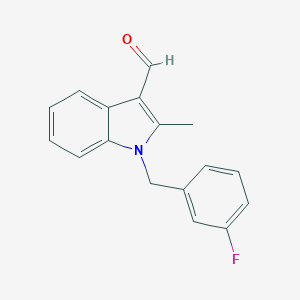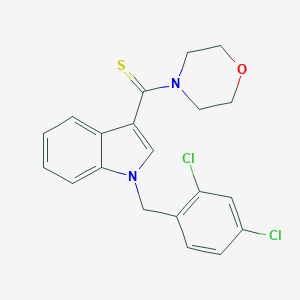
1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde” is likely to be an organic compound based on its formula. It appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals . The presence of a fluorobenzyl group suggests that it might have interesting biological activities, as fluorine is often used in drug design to modify the properties of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzyl group, and a fluorine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole compounds are known to undergo a variety of chemical reactions. These could include electrophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the fluorobenzyl and indole groups .科学的研究の応用
Synthetic Methodologies and Chemical Reactions
- Indole derivatives are central to numerous synthetic methodologies, with a rich history of inspiring organic synthesis chemists. The review by Taber and Tirunahari (2011) presents a comprehensive classification of all indole syntheses, emphasizing the importance of indole alkaloids ranging from lysergic acid to vincristine. This classification aids in understanding the strategic approaches to indole synthesis, highlighting the diversity and complexity of methods available for constructing indole and its derivatives (Taber & Tirunahari, 2011).
Catalysis and Organic Transformations
- The catalytic C3 aza-alkylation of indoles, as reviewed by Bonandi et al. (2020), involves the introduction of a substituted aminomethyl group at the C3 position of indoles, creating a new stereogenic center. This reaction, catalyzed by various catalysts including metals and acids, underscores the versatility of indoles in facilitating complex organic transformations (Bonandi et al., 2020).
Applications in Drug Development and Medicinal Chemistry
- Indole-3-Carbinol (I3C) and its derivatives, prominent among indole-based compounds, have shown protective effects against chronic liver diseases, including viral hepatitis and hepatocellular carcinoma. Wang et al. (2016) discuss the multifaceted roles of these compounds in hepatic protection, highlighting their antioxidant, anti-inflammatory, and immunomodulatory effects (Wang et al., 2016).
Environmental and Biological Impacts
- The degradation of indole derivatives by microorganisms is a critical area of environmental and biological research. Laird, Flores, and Leveau (2020) review the catabolism of indole-3-acetic acid (IAA), a molecule with significant environmental presence and biological functions. This research highlights the ecological relevance and potential biotechnological applications of indole degradation pathways (Laird, Flores, & Leveau, 2020).
将来の方向性
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-12-16(11-20)15-7-2-3-8-17(15)19(12)10-13-5-4-6-14(18)9-13/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCWNEZZLUBYLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)
![2-[(4-Methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B479840.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B479850.png)

![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B479874.png)
![2-(4-ethoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B479943.png)
![2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479955.png)
![N-benzyl-2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479958.png)
![Methyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B480007.png)
![3-[(4-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B480017.png)
![N-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B480122.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(2,6-difluorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480124.png)
![3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480128.png)